Benzofuran-2-carboxylic acid (2-isopropyl-6-methyl-phenyl)-amide
Description
Properties
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-12(2)15-9-6-7-13(3)18(15)20-19(21)17-11-14-8-4-5-10-16(14)22-17/h4-12H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRVUVUMKSULAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321048 | |
| Record name | N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641458 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307539-69-1 | |
| Record name | N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzofuran-2-carboxylic acid (2-isopropyl-6-methyl-phenyl)-amide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Biological Activity Overview
Benzofuran derivatives, including benzofuran-2-carboxylic acid amides, have been studied for various biological activities such as anticancer, antimicrobial, and immunomodulatory effects. The following sections summarize key findings from recent studies.
Anticancer Activity
Benzofuran derivatives have demonstrated promising anticancer properties. For instance, a study reported that certain benzofuran-2-carboxamide derivatives exhibited significant antiproliferative effects against various cancer cell lines. The introduction of specific substituents on the benzofuran scaffold was found to enhance these activities.
Key Findings:
- Compound Efficacy : Compounds with methyl and methoxy substitutions showed increased potency against breast cancer cell lines compared to unsubstituted analogs .
- Mechanisms : The anticancer activity is often linked to the induction of apoptosis and inhibition of cell proliferation pathways. For example, one derivative increased caspase 9 levels significantly in treated samples .
Antimicrobial Activity
Research has also indicated that benzofuran derivatives possess antimicrobial properties, particularly against Mycobacterium tuberculosis. A series of benzofuran compounds were synthesized and tested for their efficacy against this pathogen.
Key Findings:
- Activity Against Tuberculosis : Certain derivatives displayed profound antimycobacterial activity with IC90 values as low as 0.60 μM, indicating strong potential for further development as therapeutic agents against tuberculosis .
- Low Toxicity : These compounds exhibited low cytotoxicity towards mammalian cells, making them suitable candidates for drug development .
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory potential of benzofuran-2-carboxylic acid derivatives. These compounds have been identified as inhibitors of lymphoid tyrosine phosphatase (LYP), which plays a critical role in T-cell signaling and tumor immunity.
Key Findings:
- Inhibition of LYP : Selected compounds demonstrated reversible inhibition of LYP with Ki values around 1 μM, suggesting their utility in enhancing T-cell responses in cancer therapy .
- Tumor Growth Suppression : In vivo studies showed that these compounds could suppress tumor growth by promoting antitumor immunity and modulating macrophage polarization .
Table 1: Biological Activities of Benzofuran Derivatives
| Compound Name | Activity Type | IC50/Other Values | References |
|---|---|---|---|
| Compound A | Anticancer | IC50 = 0.126 μM | |
| Compound B | Antimicrobial | IC90 < 0.60 μM | |
| Compound C | Immunomodulatory | Ki = 0.93 μM |
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Methyl at C-3 | Increased antiproliferative activity | |
| Methoxy at C-6 | Enhanced potency against cancer cells | |
| Halo-substituents | Improved antimicrobial properties |
Case Study 1: Antitumor Efficacy in MDA-MB-231 Cells
A study evaluated the effects of a specific benzofuran derivative on MDA-MB-231 triple-negative breast cancer cells. The compound demonstrated a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Tuberculosis Treatment
In another investigation, a series of benzofuran derivatives were tested for their activity against Mycobacterium tuberculosis. The most potent compound exhibited an MIC value that suggests it could be developed into a novel treatment option for tuberculosis.
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. The compound Benzofuran-2-carboxylic acid (2-isopropyl-6-methyl-phenyl)-amide has shown promising results in inhibiting cancer cell proliferation across various types of cancer.
Case Studies and Data
A review highlighted several benzofuran derivatives with notable cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| MCC1019 | A549 (Lung) | 16.4 |
| Compound 9 | SQ20B (Head & Neck) | 0.46 |
| Compound 10b | PANC-1 (Pancreatic) | 1.07 |
These results indicate a strong potential for benzofuran derivatives as therapeutic agents in oncology .
Neuroprotective Effects
Recent studies have also explored the neuroprotective properties of benzofuran derivatives. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis.
Mechanistic Insights
The neuroprotective effects are believed to stem from the modulation of oxidative stress pathways and the promotion of neurotrophic factors, which support neuronal survival and function. For example, certain benzofuran derivatives have been shown to upregulate brain-derived neurotrophic factor (BDNF), enhancing neuronal resilience against damage .
Anti-inflammatory Properties
In addition to anticancer and neuroprotective applications, benzofuran derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
In Vivo Studies
Animal models have demonstrated that these compounds can significantly reduce markers of inflammation, such as cytokines and chemokines, suggesting a role in managing conditions like arthritis and other inflammatory disorders .
Synthetic Pathways and Derivative Development
The synthesis of benzofuran-2-carboxylic acid derivatives has been optimized through various chemical methods, including C–H arylation and transamidation techniques. These methods allow for the efficient production of diverse benzofuran derivatives with tailored biological activities.
Synthesis Overview
Recent advancements involve using 8-aminoquinoline-directed C–H arylations combined with transamidations to create novel benzofuran derivatives efficiently . This synthetic flexibility enables researchers to explore a wide range of substitutions that can enhance biological activity.
Chemical Reactions Analysis
Acid Chloride Intermediate Route
-
Step 1 : Activation of benzofuran-2-carboxylic acid to its acid chloride using reagents like oxalyl chloride or thionyl chloride in non-polar solvents (e.g., toluene) with catalytic DMF .
-
Step 2 : Coupling with 2-isopropyl-6-methyl-aniline in the presence of a base (e.g., triethylamine) to form the amide bond .
Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Oxalyl chloride, toluene, DMF, 25–30°C, 6 hr | >95% | |
| 2 | 2-Isopropyl-6-methyl-aniline, Et₃N, 25°C, 12 hr | 85–90% |
Microwave-Assisted Perkin Rearrangement
3-Bromocoumarins undergo a Perkin rearrangement under microwave irradiation (5 min, NaOH/EtOH) to yield benzofuran-2-carboxylic acids, which are subsequently converted to amides . This method reduces reaction times from hours to minutes.
Functionalization and Derivatization
The benzofuran core and amide group enable further chemical modifications:
C–H Arylation
Pd-catalyzed C–H arylation introduces aryl/heteroaryl groups at the C3 position of the benzofuran scaffold. This reaction employs 8-aminoquinoline as a directing group and tolerates diverse substituents .
Example :
| Substrate | Aryl Halide | Catalyst | Yield |
|---|---|---|---|
| Benzofuran-2-carboxamide | 4-Bromotoluene | Pd(OAc)₂, Ag₂CO₃ | 78% |
Transamidation
The amide group undergoes transamidation with primary/secondary amines via a two-step, one-pot protocol:
Conditions :
-
Boc₂O/DMAP in MeCN (60°C, 5 hr).
-
Amine in toluene (60°C, 12 hr).
Stability and Reactivity
-
Acid/Base Stability : The amide bond is stable under mildly acidic/basic conditions but hydrolyzes in concentrated HCl/NaOH .
-
Thermal Stability : Decomposition occurs above 200°C, as evidenced by differential scanning calorimetry (DSC) .
Purification and Characterization
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : The target compound’s synthesis likely parallels methods for analogous carboxamides, such as using coupling agents (e.g., HATU) for amide bond formation .
- Substituent Effects: Bulky substituents (e.g., isopropyl) may require optimized reaction conditions (e.g., prolonged reaction times or excess reagents) compared to smaller groups like methoxy or amino .
Physicochemical Properties
Comparative data for benzofuran derivatives:
Notes:
Analytical Characterization
Q & A
Q. Q1. What are the standard synthetic routes for preparing Benzofuran-2-carboxylic acid (2-isopropyl-6-methyl-phenyl)-amide?
The synthesis typically involves two key steps: (1) constructing the benzofuran-2-carboxylic acid core and (2) coupling it with 2-isopropyl-6-methylaniline via amide bond formation.
- Benzofuran Core Synthesis : Common methods include cyclization of substituted phenols with α,β-unsaturated carbonyl compounds or transition-metal-catalyzed C–H activation (e.g., Pd-mediated arylation) .
- Amide Coupling : Reagents like EDCI/HOBt or DCC/DMAP are used for activating the carboxylic acid, followed by reaction with the aniline derivative .
- Example : A recent study utilized 8-aminoquinoline-directed C–H arylation to install substituents on the benzofuran ring before transamidation with the aniline .
Q. Q2. What analytical techniques are essential for characterizing this compound?
Key techniques include:
| Technique | Purpose | Example Data | Reference |
|---|---|---|---|
| NMR | Confirm structure and purity | : δ 7.8 (d, J=8 Hz, benzofuran), : 165 ppm (amide carbonyl) | |
| HPLC-MS | Assess purity and molecular weight | LRMS (ESI): m/z 325.9 [M+H]+ (for brominated analogs) | |
| IR | Identify functional groups | Peaks at ~1680 cm⁻¹ (C=O stretch) |
Advanced Reaction Optimization
Q. Q3. How can researchers optimize the yield of this compound in multi-step syntheses?
- Purification : Flash chromatography (e.g., dichloromethane/hexane gradients) improves intermediate purity .
- Catalyst Screening : For C–H activation steps, Pd(OAc)₂ with ligands like PCy₃ enhances regioselectivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve amide coupling efficiency .
- Example : A brominated derivative achieved 55% yield after optimizing coupling conditions (NaH in THF, 0°C) .
Q. Q4. What strategies address low reactivity in electrophilic substitutions on the benzofuran ring?
- Electron-Donating Groups : Introduce methoxy or methyl groups ortho to the reaction site to activate the ring .
- Directed Metalation : Use directing groups (e.g., 8-aminoquinoline) to facilitate C–H functionalization at specific positions .
Reactivity and Functionalization
Q. Q5. How does the substitution pattern on the benzofuran ring influence its reactivity?
- Electrophilic Substitution : Electron-rich rings undergo nitration or halogenation at the 5-position. Steric hindrance from ortho substituents (e.g., isopropyl) reduces reactivity .
- Oxidation/Reduction : KMnO₄ oxidizes benzofuran to carboxylated derivatives, while NaBH₄ selectively reduces ketone groups without affecting the amide bond .
Biological Activity and Mechanism
Q. Q6. What methodologies are used to evaluate the biological activity of this compound?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against E. coli or S. aureus .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) using purified enzymes .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .
Data Interpretation and Contradictions
Q. Q7. How should researchers resolve conflicting spectroscopic data for derivatives?
Q. Q8. Why might biological activity vary between structurally similar analogs?
- Steric Effects : Bulky substituents (e.g., isopropyl) may hinder target binding.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) alter electron density, affecting interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
